2,5-Dimethyl-1-propyl-1H-pyrrole

Catalog No.
S795670
CAS No.
20282-39-7
M.F
C9H15N
M. Wt
137.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-1-propyl-1H-pyrrole

CAS Number

20282-39-7

Product Name

2,5-Dimethyl-1-propyl-1H-pyrrole

IUPAC Name

2,5-dimethyl-1-propylpyrrole

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

InChI

InChI=1S/C9H15N/c1-4-7-10-8(2)5-6-9(10)3/h5-6H,4,7H2,1-3H3

InChI Key

CXSJSHHYPARDPV-UHFFFAOYSA-N

SMILES

CCCN1C(=CC=C1C)C

Canonical SMILES

CCCN1C(=CC=C1C)C
  • Organic Synthesis

    DMPPH belongs to the class of pyrrole compounds, which are five-membered aromatic heterocycles containing a nitrogen atom. Pyrroles are significant building blocks in organic synthesis due to their unique reactivity. Researchers might explore DMPPH as a starting material for synthesizing more complex pyrrole-based molecules with potential applications in pharmaceuticals or functional materials [].

  • Medicinal Chemistry

    The pyrrole ring structure is present in many biologically active molecules. DMPPH's specific functional groups (two methyl groups and a propyl chain) could influence its interaction with biological targets. Studying these interactions might lead to the development of novel therapeutic agents [].

  • Material Science

    Heterocyclic compounds like pyrroles can exhibit interesting physical properties. Investigating DMPPH's electrical conductivity, thermal stability, or self-assembly behavior could be of interest for material scientists exploring the design of novel functional materials [].

Current Availability of Information:

2,5-Dimethyl-1-propyl-1H-pyrrole is an organic compound with the molecular formula C10H15N. This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The structure features two methyl groups and one propyl group attached to the pyrrole ring, which contributes to its unique chemical properties. Additionally, the presence of an aldehyde functional group at the third position enhances its reactivity, making it a valuable intermediate in organic synthesis and various applications in medicinal chemistry and material science .

There is no known mechanism of action specific to 2,5-Dimethyl-1-propyl-1H-pyrrole.

  • Flammability: Pyrroles are typically flammable organic compounds.
  • Skin and eye irritation: Some pyrroles can irritate skin and eyes upon contact.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The pyrrole ring can participate in electrophilic substitution reactions, where hydrogen atoms on the ring are replaced by other substituents.

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Catalysts: Palladium on carbon, platinum oxide .

The biological activity of 2,5-Dimethyl-1-propyl-1H-pyrrole is notable due to its ability to interact with various biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Furthermore, the pyrrole ring may engage in π-π interactions with aromatic residues in proteins, influencing their structural and functional dynamics. This compound has been explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties .

The synthesis of 2,5-Dimethyl-1-propyl-1H-pyrrole typically involves several steps:

  • Formation of Intermediate: The reaction of 2,5-dimethylpyrrole with propyl bromide in the presence of a base forms an intermediate compound.
  • Oxidation: The intermediate is then oxidized to introduce the aldehyde group.

Alternative synthetic routes may employ methods such as the Paal-Knorr reaction or other metal-catalyzed processes that allow for more efficient production under mild conditions .

This compound has diverse applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique properties, it is used in developing advanced materials such as conductive polymers and sensors.
  • Biological Research: Its interactions with biological systems make it a candidate for further studies in drug development and biochemical pathways .

Interaction studies involving 2,5-Dimethyl-1-propyl-1H-pyrrole focus on its binding affinity and reactivity with biological targets. These studies reveal how the compound interacts with proteins and enzymes through covalent bonding and non-covalent interactions. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms and optimizing its efficacy as a drug candidate .

Several compounds share structural similarities with 2,5-Dimethyl-1-propyl-1H-pyrrole:

Compound NameStructural DifferencesUnique Features
2,5-Dimethyl-1-phenyl-1H-pyrroleContains a phenyl group instead of propylDifferent electronic properties due to phenyl ring
2,5-Dimethyl-1-propylpyrroleLacks the aldehyde functional groupMore saturated structure; less reactive
3-Methyl-1-propyl-1H-pyrroleMethyl group at position 3 instead of 2Variation in reactivity due to different substitution
2-Ethyl-5-methyl-1H-pyrroleEthyl group instead of propylAlters steric hindrance and solubility

Uniqueness

The uniqueness of 2,5-Dimethyl-1-propyl-1H-pyrrole lies in its specific substitution pattern that imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of both methyl and propyl groups along with the aldehyde functionality makes it a versatile compound for organic synthesis and research applications .

Molecular Architecture and IUPAC Nomenclature

2,5-Dimethyl-1-propyl-1H-pyrrole (CAS: 20282-39-7) is a substituted pyrrole derivative with the molecular formula C₉H₁₅N and a molecular weight of 137.22 g/mol. The IUPAC name reflects its substitution pattern:

  • A pyrrole core (five-membered aromatic ring with one nitrogen atom).
  • Methyl groups at positions 2 and 5.
  • A propyl group (-CH₂CH₂CH₃) at position 1 (the nitrogen atom).

The structural identity is confirmed by spectroscopic data:

  • ¹H NMR (CDCl₃): δ 5.85 (s, 2H, pyrrole protons), 3.77 (t, 2H, N-propyl), 2.31 (s, 6H, methyl groups).
  • SMILES: CCCN1C(=CC=C1C)C.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₉H₁₅N
Molecular Weight137.22 g/mol
Boiling Point205.1°C (predicted)
Density0.94 g/cm³

Stereoelectronic Effects of Methyl and Propyl Substituents

The substituents exert distinct stereoelectronic influences:

  • Methyl Groups (C2/C5):
    • Electron-donating inductive effects increase electron density at adjacent carbons.
    • Hyperconjugation: Methyl C-H σ-bonds conjugate with the pyrrole π-system, stabilizing the aromatic ring. This enhances electrophilic substitution reactivity at positions 3 and 4.
  • Propyl Group (N1):
    • Steric hindrance from the bulky propyl group restricts rotation around the N-C bond, favoring a planar conformation for aromaticity.
    • Electron donation via N-propyl’s inductive effect further polarizes the ring, directing electrophiles to meta positions relative to substituents.

Electronic Impact on Reactivity:

  • The combined effects make the compound less basic (pKₐ ~16.5) compared to unsubstituted pyrrole due to reduced nitrogen lone pair availability.
  • Electrophilic substitution (e.g., nitration) occurs preferentially at position 3 or 4, as the 2 and 5 positions are deactivated by methyl groups.

Comparative Analysis with Isomeric Pyrrole Derivatives

Table 2: Comparison with Structural Isomers

IsomerSubstituent PositionsReactivity (Electrophilic Substitution)Synthesis Yield
2,5-Dimethyl-1-propyl1, 2, 5Moderate (directed to C3/C4)96%
3,4-Dimethyl-1-propyl1, 3, 4Higher (less steric hindrance)78%
1-Methyl-2,5-dimethyl1, 2, 5Lower (enhanced steric effects)85%

Key Differences:

  • Steric Effects: Isomers with substituents at adjacent positions (e.g., 2,3-dimethyl) exhibit reduced reactivity due to crowding.
  • Electronic Effects: 3,4-Dimethyl isomers show higher electrophilic reactivity than 2,5-dimethyl analogs, as methyl groups at C3/C4 do not deactivate the α-positions.
  • Spectral Signatures:
    • ¹³C NMR: 2,5-Dimethyl-1-propyl shows distinct quaternary carbon signals at δ 127.44 (pyrrole carbons), unlike 3,4-dimethyl isomers.
    • IR: Absence of C=O stretches (vs. carbaldehyde derivatives).

XLogP3

2.3

Wikipedia

2,5-Dimethyl-1-propyl-1H-pyrrole

Dates

Last modified: 08-15-2023

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